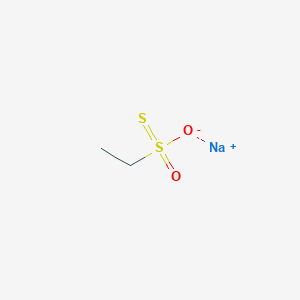

S-Sodium Ethanethiosulfonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

S-Sodium Ethanethiosulfonate can be synthesized through the reaction of ethanesulfonyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:

C2H5SO2Cl+NaHS→C2H5SO2SNa+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques to ensure the final product meets stringent quality standards .

化学反応の分析

Nucleophilic Substitution Reactions

S-Sodium ethanethiosulfonate acts as a nucleophile in Sₙ2 reactions due to its sulfonate sulfur’s electron-rich nature. It reacts with alkyl halides or electrophilic carbons to form thioethers or sulfonates.

Example Reaction:

Reaction with 2-bromoacetic acid in acetone yields 2-((ethylsulfonyl)thio)acetic acid:

Conditions: Room temperature, acetone solvent .

Key Data:

-

Reactivity : Primary alkyl halides (e.g., methyl, ethyl) show higher yields (>80%) compared to bulky substrates .

-

Kinetics : Effective in polar aprotic solvents (e.g., DMF, acetone) due to enhanced nucleophilicity .

Thiol-Disulfide Exchange with Biomolecules

The compound reacts selectively with cysteine thiols (-SH) in proteins, forming mixed disulfides (-S-SO₂CH₂CH₃). This is critical for studying protein structure and redox signaling.

Mechanism:

Applications:

Kinetic Parameters:

| Parameter | Value | Conditions |

|---|---|---|

| Rate constant (k) | pH 7.4, 25°C | |

| Half-life (t₁/₂) | ~15 minutes | Physiological buffer |

Radical-Mediated Reactions

Under UV light or thermal conditions, this compound undergoes homolytic cleavage of the S-S bond, generating sulfonyl (CH₃CH₂SO₂- ) and sulfenyl (- S) radicals. These radicals participate in chain reactions or polymerizations .

Example Pathway:

Applications:

Oxidation and Reduction

Oxidation :

-

Reacts with hydrogen peroxide (H₂O₂) to form ethanesulfonic acid:

Conditions: Acidic media, 50–70°C .

Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the compound to ethanethiol:

Stability and Handling

科学的研究の応用

Pharmaceutical Applications

S-Sodium Ethanethiosulfonate is utilized in drug development, particularly in the synthesis of various bioactive compounds. Its role as a reagent in organic synthesis is crucial for creating sulfonate esters and other derivatives used in medicinal chemistry.

Key Pharmaceutical Uses:

- Synthesis of Sulfonamides : It serves as a building block for sulfonamide antibiotics, which are essential in treating bacterial infections.

- Drug Formulation : Acts as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).

Biochemical Research

In biochemical research, this compound is employed to modify proteins and study their functions. It is particularly useful for cysteine modification in proteins, allowing researchers to explore protein interactions and mechanisms.

Case Study: Protein Modification

A study investigated the effects of this compound on cysteine residues in proteins, showing that it can selectively modify these residues, thereby altering protein activity and stability. This modification is pivotal for understanding enzyme mechanisms and protein folding.

Agricultural Science

In agriculture, this compound has been examined for its potential as a biopesticide. Its efficacy against various plant pathogens makes it an attractive candidate for sustainable agricultural practices.

Agricultural Applications:

- Fungicide : Research indicates that this compound inhibits the growth of pathogens such as Phytophthora infestans, responsible for late blight in potatoes.

- Plant Growth Regulator : It has been suggested that this compound may enhance plant resilience against stressors by modulating sulfur metabolism.

Data Tables

The following tables summarize the applications and findings related to this compound:

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of sulfonamide antibiotics | Key component in drug formulations |

| Biochemical Research | Protein modification | Alters protein function through cysteine targeting |

| Agricultural Science | Biopesticide against P. infestans | Effective at inhibiting pathogen growth |

作用機序

The mechanism of action of S-Sodium Ethanethiosulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

類似化合物との比較

Similar Compounds

Sodium Methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.

Sodium Benzenesulfonate: Contains a benzene ring instead of an ethyl group.

Sodium Toluene Sulfonate: Contains a toluene group instead of an ethyl group.

Uniqueness

S-Sodium Ethanethiosulfonate is unique due to its specific ethanethiosulfonate group, which imparts distinct reactivity and properties compared to other sulfonates. Its ability to introduce ethanethiosulfonate groups into molecules makes it particularly valuable in organic synthesis and pharmaceutical applications .

生物活性

S-Sodium Ethanethiosulfonate, also known as Sodium Methanethiosulfonate (SMTS), is a sulfur-containing compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 1950-85-2

- Molecular Formula : CH₃O₂S₂•Na

- Molecular Weight : 134.15 g/mol

This compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Protein Interactions : SMTS has been shown to interact with the SH2 domain of STAT3, a transcription factor involved in cell growth and survival. This interaction inhibits the dimerization and subsequent activation of STAT3, which is crucial for cancer cell proliferation .

- Antimicrobial Activity : Research indicates that SMTS possesses antimicrobial properties, particularly against oomycetes like Phytophthora infestans, the causative agent of potato late blight. It effectively inhibits various life stages of this pathogen, suggesting its potential as a biocontrol agent in agriculture .

- Antimutagenic Properties : Studies have demonstrated that SMTS exhibits antimutagenic activity in model organisms such as Escherichia coli and Drosophila melanogaster, indicating its potential to mitigate genotoxic effects in biological systems .

Anticancer Activity

Research has highlighted the anticancer potential of SMTS derivatives. For instance, methanethiosulfonate compounds have shown moderate antiproliferative activity against various cancer cell lines, including HCT-116 colorectal cancer cells. These compounds disrupt the signaling pathways that promote tumor growth and survival .

Antifungal Activity

SMTS has demonstrated significant antifungal activity against various fungal species. In vitro studies revealed that it inhibits the growth of yeast and other fungi at low concentrations, with an effective dose (ED50) value identified at approximately 9.08 µg/mL . This suggests its utility in agricultural applications for controlling fungal diseases.

Case Study 1: Anticancer Efficacy

In a study aimed at evaluating the efficacy of SMTS derivatives as STAT3 inhibitors, researchers synthesized several methanethiosulfonate hybrids. These compounds were tested for their ability to inhibit STAT3 activation and showed promising results in reducing cell viability in cancer models, particularly through competitive binding assays .

Case Study 2: Agricultural Applications

A field study evaluated the effectiveness of SMTS in controlling potato late blight caused by P. infestans. The results indicated that SMTS not only inhibited pathogen growth but also exhibited low phytotoxicity on potato plants, making it a viable candidate for sustainable agricultural practices .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISVIEQBTMLLCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=S)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635520 | |

| Record name | Sodium ethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31999-88-9 | |

| Record name | Sodium ethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。